molecular formula C9H15N3O B13625015 4-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-pyrazole

4-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-pyrazole

Cat. No.: B13625015
M. Wt: 181.23 g/mol
InChI Key: KRDTXCZRKYLSAT-UHFFFAOYSA-N
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Description

4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole precursors. One common method includes the use of azetidine-3-ol, which undergoes a nucleophilic substitution reaction with a pyrazole derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Azetidin-3-yloxy)methyl)-1-methyl-1H-pyrazole
  • 4-((Azetidin-3-yloxy)methyl)-1-phenyl-1H-pyrazole
  • 4-((Azetidin-3-yloxy)methyl)-1-benzyl-1H-pyrazole

Uniqueness

4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position of the pyrazole ring can affect the compound’s lipophilicity and ability to cross biological membranes, potentially enhancing its bioavailability and efficacy compared to similar compounds.

Biological Activity

4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole is a novel compound that has attracted significant attention in medicinal chemistry due to its unique structural features, which include an azetidine moiety and a pyrazole ring. This compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁N₃O. The presence of both azetidine and pyrazole groups enhances its chemical reactivity and biological interactions. The azetidin-3-yloxy group is particularly important as it contributes to the compound's binding affinity to various biological targets, potentially modulating metabolic pathways critical for cellular functions.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. This binding may lead to modulation of various signaling pathways, influencing gene expression and metabolic processes. Research indicates that the compound can selectively bind to certain biological targets, making it a promising candidate for therapeutic applications.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against a range of bacterial strains. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested using the agar disc-diffusion method, demonstrating significant inhibition against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli62.5 μg/mL
Proteus mirabilis12.5 μg/mL

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other pyrazole derivatives . Further research is needed to elucidate the specific viral targets affected by this compound.

Anticancer Properties

Recent investigations into the anticancer potential of this compound have shown that it may induce apoptosis in cancer cells. In vitro studies indicated that the compound could inhibit tumor growth by modulating pathways involved in cell proliferation and survival . The specific molecular mechanisms remain an area of active research.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial effects against multiple strains of bacteria, reinforcing its potential as a therapeutic agent in infectious diseases .
  • Cancer Research : Another investigation focused on the compound's ability to inhibit cancer cell lines in vitro, showing promising results in reducing cell viability through apoptotic pathways .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)-1-ethylpyrazole

InChI

InChI=1S/C9H15N3O/c1-2-12-6-8(3-11-12)7-13-9-4-10-5-9/h3,6,9-10H,2,4-5,7H2,1H3

InChI Key

KRDTXCZRKYLSAT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)COC2CNC2

Origin of Product

United States

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